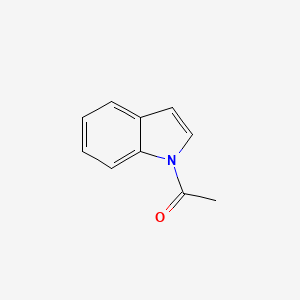

1-Acetylindole

Descripción

Significance of Indole (B1671886) Scaffolds in Academic Research

The indole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and natural product synthesis. mdpi.comrjpn.org Its prevalence in a vast array of biologically active compounds, from the essential amino acid tryptophan to potent alkaloids, underscores its importance. mdpi.comchim.it Researchers are drawn to the indole nucleus due to its ability to interact with a wide range of biological targets, including enzymes and receptors. aip.orgmdpi.com This versatility has led to the development of numerous indole-containing drugs with applications as anticancer, anti-inflammatory, and antimicrobial agents. mdpi.comrjpn.orgresearchgate.net The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, providing a versatile platform for chemical modification and the synthesis of diverse derivatives. bhu.ac.in

Research Context of N-Acetylated Indoles

Within the extensive family of indole derivatives, N-acetylated indoles represent a significant area of study. The acetylation of the indole nitrogen serves multiple purposes in research. Primarily, the N-acetyl group acts as a protecting group, modulating the reactivity of the indole ring, particularly at the C3 position. sciencemadness.org This strategic protection allows for selective functionalization at other positions of the indole nucleus. Furthermore, the introduction of an acetyl group at the nitrogen can influence the electronic properties and steric environment of the molecule, which in turn can affect its biological activity. acs.org Research has shown that N-acetylated indoles can serve as precursors in the synthesis of more complex heterocyclic systems and have been investigated for their potential pharmacological activities. rsc.org

Overview of 1-Acetylindole's Role in Chemical and Biological Investigations

This compound, as the archetypal N-acetylated indole, is a key compound in both chemical synthesis and biological studies. It serves as a versatile starting material and intermediate for the synthesis of a variety of more complex indole derivatives. scientificlabs.com For instance, it has been used in the stereocontrolled synthesis of (±)-geissoschizine and in the preparation of organometallic complexes. scientificlabs.com The reactivity of this compound has been explored in reactions such as regioselective acylations and oxidations. scientificlabs.com In the realm of medicinal chemistry, this compound is a reactant for the preparation of compounds with potential biological activities, including antimycobacterial agents and cyclin-dependent kinase (CDK2) inhibitors.

Chemical Properties and Synthesis of this compound

The distinct chemical characteristics of this compound, along with efficient methods for its synthesis, are fundamental to its utility in research.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.18 g/mol |

| CAS Number | 576-15-8 |

| Appearance | Liquid |

| Boiling Point | 123-125 °C/8 mmHg |

| Density | 1.387 g/mL at 25 °C |

| Refractive Index | n20/D 1.607 |

A common and high-yielding method for the synthesis of this compound involves the reaction of indole with acetic anhydride (B1165640) in the presence of a base such as triethylamine (B128534) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). sciencemadness.org This method is noted for producing this compound as the exclusive product. bhu.ac.insciencemadness.org

Reactivity and Synthetic Applications of this compound

The reactivity of this compound is a key aspect of its role as a synthetic building block. The presence of the electron-withdrawing acetyl group on the nitrogen atom significantly influences the reactivity of the indole ring.

Role as a Precursor in Organic Synthesis

This compound is a valuable precursor for creating more complex molecules. It can undergo regioselective acylation under Friedel-Crafts conditions, primarily at the 2 and 6 positions of the indole ring. It has also been utilized in reactions with manganese(III) acetate (B1210297) to form furo[3,2-b]indole derivatives. scientificlabs.com Furthermore, this compound serves as a reactant in the preparation of various biologically relevant scaffolds.

Use in the Synthesis of Biologically Active Molecules

The utility of this compound extends to the synthesis of molecules with potential therapeutic applications. It is a key reactant in the development of compounds that have been investigated as:

Antimycobacterial agents

Cyclin-dependent kinase (CDK2) inhibitors

Biological and Medicinal Chemistry Research Involving this compound

While this compound itself is primarily a synthetic intermediate, its derivatives have been the subject of significant biological and medicinal chemistry research.

Investigations into the Biological Activities of this compound Derivatives

The structural framework of this compound provides a foundation for the development of novel compounds with a wide range of biological activities. Research has demonstrated that derivatives synthesized from or incorporating the this compound moiety exhibit promising pharmacological properties.

Indole derivatives, in general, are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ontosight.ai The specific modifications made to the this compound scaffold can lead to compounds with enhanced or specific activities. For example, N-arylsulfonyl-3-acetylindole derivatives have been synthesized and evaluated as inhibitors of HIV-1. rjpn.orgresearchgate.net

Role in Medicinal Chemistry as a Scaffold

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its recurrence in a multitude of approved drugs and biologically active compounds. mdpi.comresearchgate.net this compound, by providing a protected and modifiable indole core, allows medicinal chemists to systematically explore the chemical space around this important heterocycle. The ability to selectively functionalize the molecule at various positions enables the generation of libraries of compounds for screening against different biological targets. This strategic approach is crucial in the discovery of new therapeutic agents for a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. mdpi.comresearchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-indol-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8(12)11-7-6-9-4-2-3-5-10(9)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCUQJHYUPXDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060362 | |

| Record name | 1H-Indole, 1-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

576-15-8 | |

| Record name | 1-(1H-Indol-1-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=576-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(1H-indol-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetylindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(1H-indol-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole, 1-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Acetylindole and Its Derivatives

Regioselective Acylation Strategies

The selective acylation of the indole (B1671886) nucleus presents a significant challenge due to its multiple reactive sites. ikm.org.my While the C3-position is typically the most reactive towards electrophilic attack, achieving selective N-acylation is crucial for the synthesis of many important molecules. rsc.orgikm.org.my

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a classical method for introducing an acyl group onto an aromatic ring. However, its application to indoles can be complex. Acylation of indole itself generally occurs at the C3-position. rsc.org To achieve N-acylation or acylation at other positions, modification of the indole substrate or the reaction conditions is necessary.

Attempts to acylate 1-acetylindole under Friedel-Crafts conditions typically result in reaction on the benzene (B151609) ring rather than further substitution on the pyrrole (B145914) moiety. For the synthesis of 3-acylindoles, protecting the indole nitrogen is a common strategy to prevent N-acylation and direct the electrophilic attack to the C3 position. ikm.org.my For instance, 1-(phenylsulfonyl)indoles undergo Friedel-Crafts acetylation with acetic anhydride (B1165640) or acetyl chloride in the presence of aluminum chloride to yield 3-acyl-1-(phenylsulfonyl)indoles. chemijournal.com

Various Lewis acids have been employed to catalyze the Friedel-Crafts acylation of indoles, with the choice of catalyst often depending on the substituents present on the indole ring. ikm.org.my For example, while tin(IV) chloride and titanium(IV) chloride have been used, diethylaluminum chloride has been shown to be effective for the acylation of indoles at the 3-position with acyl chlorides. ikm.org.my Metal triflates, particularly yttrium triflate, have also proven to be efficient catalysts for the Friedel-Crafts 3-acylation of unprotected indoles, especially when combined with microwave irradiation. mdpi.com

A summary of catalysts used in Friedel-Crafts acylation of indoles is presented below:

| Catalyst | Acylating Agent | Position of Acylation | Reference |

| Aluminum chloride (AlCl₃) | Acetyl chloride/Acetic anhydride | 3-position (on N-protected indoles) | chemijournal.com |

| Diethylaluminum chloride | Acyl chlorides | 3-position | ikm.org.my |

| Tin(IV) chloride (SnCl₄) | Acetyl chloride | 3-position | ikm.org.my |

| Titanium(IV) chloride (TiCl₄) | Acetyl chloride | 3-position | ikm.org.my |

| Yttrium triflate (Y(OTf)₃) | Propionic anhydride | 3-position | mdpi.com |

| Indium trichloride (B1173362) | Acetyl chloride/Acetic anhydride | 3-position | chemijournal.com |

| Zinc chloride | Acetyl chloride | 3-position | chemijournal.com |

N-Acetylation Protocols

Selective N-acetylation of indoles is critical for synthesizing N-acylindoles, which are valuable synthetic intermediates and are found in numerous biologically active compounds. rsc.org Traditional methods often involve reactive electrophiles like acyl chlorides and a stoichiometric base. rsc.org

A straightforward method for the synthesis of this compound involves the use of acetic anhydride with 4-(dimethylamino)pyridine (DMAP) and triethylamine (B128534), which produces the target compound in high yield as the sole product. Another approach utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and DMAP for the N-acylation of 5-substituted indoles with carboxylic acids. This method is particularly effective for indoles bearing an electron-withdrawing group at the C-5 position. researchgate.net

More recent and milder methods have been developed to overcome the limitations of using sensitive reagents. rsc.org For example, chemoselective N-acylation can be achieved using thioesters as the acyl source in the presence of a base like cesium carbonate. nih.gov Oxidative N-heterocyclic carbene (NHC) catalysis provides another mild route to N-acylated indoles from aldehydes, offering good to excellent yields and a broad substrate scope. rsc.org

Stereocontrolled Synthesis of Complex Indole Alkaloids via this compound Intermediates

This compound serves as a key intermediate in the stereocontrolled synthesis of various complex indole alkaloids. Its use allows for precise chemical manipulations that are crucial for constructing intricate molecular architectures. For instance, this compound has been utilized in the stereocontrolled synthesis of (±)-geissoschizine. acs.org The nucleophilic addition of this compound enolates to pyridinium (B92312) salts has been a key step in the formal synthesis of (±)-geissoschizine and (±)-akagerine. acs.org This strategy is also applicable to the synthesis of other bridged indole alkaloids like those belonging to the C-mavacurine, Strychnos, and akuammiline (B1256633) families. iupac.org

The synthesis of Aspidosperma alkaloids, such as (±)-tabersonine, has also benefited from strategies involving indole derivatives, highlighting the importance of stereocontrol in these complex syntheses. nih.gov Palladium-catalyzed enantioselective allylic alkylation reactions have emerged as a powerful tool for constructing all-carbon quaternary stereocenters found in many Aspidosperma and related monoterpene indole alkaloids. rsc.org

Derivatization of this compound

The this compound scaffold is a versatile platform for further chemical modifications, leading to a diverse range of functionalized indole derivatives. The acetyl group can modulate the reactivity of the indole ring, directing subsequent reactions to specific positions. nih.govacs.org

For example, the reaction of this compound with manganese(III) acetate (B1210297) in the presence of malonic acid leads to the formation of 4-acetyl-3,3a,4,8b-tetrahydro-2H-furo[3,2-b]indol-2-one. Furthermore, this compound can undergo cyclomanganation to produce (1-acetyl-κO-indolyl-κC2)tetracarbonylmanganese.

The acetyl group at the nitrogen atom can direct C-H activation to the C2 and/or C7 positions. nih.govacs.org For instance, treatment of N-acetylindole with a dimeric iridium(III) complex results in selective C2–H activation, forming an iridacycle that can be further functionalized. nih.gov Derivatization can also occur through reactions like the Claisen-Schmidt condensation, where acetylindoles react with arylaldehydes to form indole hybrid chalcones, which have shown potential antiproliferative and antioxidant activities. mdpi.com

Novel Catalytic Approaches in this compound Synthesis

Recent advancements in catalysis have provided more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives. N-heterocyclic carbene (NHC) catalysis, for example, allows for the chemoselective N-acylation of indoles with aldehydes under ambient conditions. rsc.org This method is notable for its broad substrate scope, tolerating both electron-donating and electron-withdrawing substituents on both the indole and the aldehyde. rsc.org

Ruthenium-catalyzed C-H activation has also been established as a powerful tool for the synthesis of substituted indoles. mdpi.com These catalytic systems can generate 3-acetyl indole scaffolds through processes like [4+1] cyclization. mdpi.com Furthermore, metal triflates have been shown to be effective catalysts in Friedel-Crafts acylation reactions, often in conjunction with microwave irradiation to accelerate the reaction and improve yields. mdpi.com

Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules from simple starting materials in a single step, aligning with the principles of green chemistry. dergipark.org.trresearchgate.net Indole and its derivatives, including 3-acetylindole (B1664109), are excellent substrates for MCRs due to their multiple reactive sites. dergipark.org.trrsc.org

For example, a one-pot, four-component reaction of 3-acetylindole, aromatic aldehydes, ethyl cyanoacetate, and ammonium (B1175870) acetate, catalyzed by piperidine, yields 6-indolylpyridine-3-carbonitrile derivatives. rsc.orgmdpi.com Another example is the Ugi-azide multicomponent reaction involving indole, isocyanides, aldehydes, and trimethylsilyl (B98337) azide. rsc.org These MCRs provide rapid access to diverse libraries of indole-containing heterocycles, which are of significant interest in medicinal chemistry. researchgate.netmdpi.com

Investigations into the Chemical Reactivity and Reaction Mechanisms of 1 Acetylindole

Nucleophilic Addition Reactions

While the indole (B1671886) ring itself is electron-rich, the acetyl group allows for the generation of nucleophilic species under basic conditions. Specifically, the enolate of 1-acetylindole can be formed and utilized in nucleophilic addition reactions. A notable application is the addition of the this compound enolate to pyridinium (B92312) salts. acs.orgdntb.gov.uafigshare.comacs.org This reaction sequence has been pivotal in the stereoselective synthesis of complex indole alkaloids. figshare.comacs.org

The process typically involves the deprotonation of this compound to form its enolate, which then adds to an electrophilic pyridinium salt. figshare.com The resulting 1,4-dihydropyridine (B1200194) intermediate can then undergo further transformations, such as acid-induced cyclization, to construct intricate polycyclic systems. figshare.comacs.org For instance, the addition of the enolate derived from this compound to a specific pyridinium salt leads to a tetracyclic methanodiazoninoindole derivative, a key intermediate in the formal synthesis of (±)-geissoschizine. figshare.comacs.org A similar strategy, employing a 2-fluoropyridinium salt, provides access to a pentacyclic dilactam, which is a precursor to (±)-akagerine. figshare.com

Table 1: Nucleophilic Addition Reactions of this compound Enolates

| Reactants | Key Reagents/Conditions | Product/Intermediate | Application/Significance |

|---|---|---|---|

| This compound, Pyridinium salt | Base (for enolate formation), Acid-induced cyclization, LiI | Tetracyclic 3,7-methano ontosight.aialiah.ac.indiazonino[1,2-a]indole | Stereocontrolled route to (±)-geissoschizine. figshare.comacs.org |

Oxidative Cross-Coupling Reactions

This compound is a versatile substrate for oxidative cross-coupling reactions, a powerful tool for C-C bond formation. Research has shown that the regioselectivity of these reactions can be controlled by the choice of oxidant. nih.gov In palladium-catalyzed oxidative arylations with arenes like benzene (B151609), using copper(II) acetate (B1210297) (Cu(OAc)₂) as the oxidant selectively yields the C-3 arylated product. nih.gov In contrast, employing silver(I) acetate (AgOAc) as the oxidant directs the arylation to the C-2 position. nih.gov

This oxidant-dependent selectivity is hypothesized to arise from the formation of different catalytically active species. nih.gov The Cu(OAc)₂ system is thought to form a polymetallic cluster with palladium that favors metallation at the nucleophilic C-3 position, whereas the AgOAc system may involve a different cluster or "naked" Pd(OAc)₂ that selectively arylates the C-2 position. nih.gov Furthermore, this compound can participate in electrochemical oxidative N–H/P–H cross-coupling reactions to form N-P bonds. rsc.org

Table 2: Oxidative Cross-Coupling Reactions of this compound

| Coupling Partner | Catalyst/Oxidant | Position of Functionalization | Product Type |

|---|---|---|---|

| Benzene | Pd(OAc)₂ / Cu(OAc)₂ | C-3 | 3-Aryl-1-acetylindole. nih.gov |

| Benzene | Pd(OAc)₂ / AgOAc | C-2 | 2-Aryl-1-acetylindole. nih.gov |

| Secondary Phosphines | Electrochemical (anode) | N-1 | N-Phosphinoylindoles. rsc.org |

Cyclization and Rearrangement Studies

The this compound framework is a precursor for various cyclization and rearrangement reactions, leading to complex heterocyclic structures. Tandem cyclizations involving sequential sigmatropic rearrangements have been used to synthesize thieno[2,3-b]indoles. aliah.ac.in Another notable transformation is the sequential Claisen rearrangement of 2-(4'-aryloxybut-2'-ynylthio)-1-acetylindoles, which yields benzofuro[2',3':4,5]thiopyrano[2,3-b]indoles. aliah.ac.in

Metal-catalyzed cyclizations are also prominent. Gold- or platinum-catalyzed reactions of 1-(indol-2-yl)-2,3-allenols afford polysubstituted carbazoles. nih.gov These reactions proceed through a gold carbene intermediate, followed by a selective 1,2-alkyl or aryl migration. nih.gov A tandem process involving a Pummerer rearrangement of a β-amino sulfoxide (B87167) and a subsequent thionium (B1214772) ion-mediated cyclization onto the indole C-3 position has been successfully applied in the total synthesis of (±)-deethylibophyllidine, generating a key quaternary spiro center. acs.org

Table 3: Cyclization and Rearrangement Reactions Involving this compound Derivatives

| Reaction Type | Key Reactants/Intermediates | Catalyst/Conditions | Resulting Structure |

|---|---|---|---|

| Tandem Cyclization/Sigmatropic Rearrangement | 1-Acetyl-3-(propargylthio)indoles | Thermal | Thieno[2,3-b]indoles. aliah.ac.in |

| Sequential Claisen Rearrangement | 2-(4'-Aryloxybut-2'-ynylthio)-1-acetylindoles | Thermal | Benzofuro-thiopyrano[2,3-b]indoles. aliah.ac.in |

| Metal-Catalyzed Cyclization | 1-(Indol-2-yl)-2,3-allenols | [AuCl] or [PtCl₂] | Polysubstituted carbazoles. nih.gov |

Diels-Alder Reactions and Dienophile Behavior

The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings. masterorganicchemistry.com In these [4+2] cycloadditions, the reactivity is enhanced when the dienophile possesses electron-withdrawing groups. masterorganicchemistry.comlibretexts.org While this compound itself is not a typical dienophile, derivatives such as 1-tosyl-3-acetylindole have been studied for their dienophilic behavior. nih.gov The presence of both the tosyl and acetyl groups significantly activates the C2-C3 double bond of the indole ring towards cycloaddition.

Studies with 1-tosyl-3-acetylindole have shown its reactivity with various dienes, including isoprene (B109036) and Danishefsky's diene, under thermal or high-pressure conditions. nih.gov High pressure was found to be particularly effective, leading to highly functionalized adducts in better yields than thermal methods. nih.gov The conditions could also be tuned to control the regio- and stereoselectivity of the resulting adducts. nih.gov This demonstrates that the indole core, when appropriately substituted with electron-withdrawing groups, can participate as the 2π component in Diels-Alder reactions.

Table 4: Diels-Alder Reactivity of an N-Acylindole Derivative

| Dienophile | Diene | Conditions | Outcome |

|---|---|---|---|

| 1-Tosyl-3-acetylindole | Isoprene | Thermal / High Pressure | Cycloaddition adducts. nih.gov |

| 1-Tosyl-3-acetylindole | 1-(N-acetyl-N-propylamino)-1,3-butadiene | Thermal / High Pressure | Control of regio- and stereoisomers possible. nih.gov |

Metal-Mediated Transformations

This compound engages in a variety of transformations mediated by transition metals. One reported reaction involves manganese(III) acetate in the presence of malonic acid, which results in the formation of 4-acetyl-3,3a,4,8b-tetrahydro-2H-furo[3,2-b]indol-2-one. scientificlabs.com This transformation involves the generation of a radical species and subsequent cyclization.

Furthermore, this compound can be used in cyclomanganation procedures. For example, it serves as a reactant in the preparation of (1-acetyl-κO-indolyl-κC²)-tetracarbonylmanganese. scientificlabs.com Palladium catalysis has also been employed for C-H functionalization, such as the C-H arylation at the 4-position of the indole ring using Pd(OAc)₂/Ag₂CO₃ systems, a method shown to be effective for structurally similar indoles.

Table 5: Metal-Mediated Transformations of this compound

| Metal Reagent/Catalyst | Co-reagent(s) | Reaction Type | Product |

|---|---|---|---|

| Manganese(III) acetate | Malonic acid | Radical cyclization | 4-Acetyl-3,3a,4,8b-tetrahydro-2H-furo[3,2-b]indol-2-one. scientificlabs.com |

| Not specified (for cyclomanganation) | Not specified | Cyclomanganation | (1-Acetyl-κO-indolyl-κC²)-tetracarbonylmanganese. scientificlabs.com |

Photochemical Reactivity Investigations

N-acylindoles, including this compound, exhibit interesting photochemical reactivity. iupac.org Upon irradiation with ultraviolet light in the presence of alkenes, they undergo cycloaddition reactions where the alkene adds across the C-2 and C-3 positions of the indole ring to form cyclobutane (B1203170) adducts. iupac.org The mechanism of this reaction is believed to proceed through the interaction of the triplet excited state of the N-acylindole with the alkene, forming a triplet 1,4-biradical intermediate that subsequently closes to the cyclobutane product. iupac.org

Related studies on N-acetylisatin (this compound-2,3-dione) further illuminate the photochemical potential of the acetylated indole system. N-acetylisatin undergoes photocycloaddition with a variety of alkenes and alkynes. nih.gov These reactions can proceed via different pathways, such as a [2+2] cycloaddition (Paterno-Büchi reaction) or even a [4+2] cycloaddition, depending on the reaction partner. nih.gov The reactivity is typically initiated at the more reactive C3 carbonyl group. nih.gov

Table 6: Photochemical Reactions of N-Acylindoles

| Reactant | Reaction Partner | Reaction Type | Intermediate/Product |

|---|---|---|---|

| This compound | Alkenes | [2+2] Photocycloaddition | Triplet 1,4-biradical intermediate leading to a cyclobutane adduct. iupac.org |

| N-Acetylisatin | Alkenes | [2+2] or [4+2] Photocycloaddition | Oxetanes or other cycloadducts. nih.gov |

Site-Selective C–H Functionalization of Indoles

Direct C-H functionalization is a highly sought-after strategy in modern synthesis. For N-acylindoles, the C-2 and C-7 positions are primary targets for such transformations, often directed by the N-acyl group. acs.orgnih.gov The regioselectivity between these two sites can be finely tuned by modulating reaction parameters. acs.orgkaist.ac.kr

In iridium(III)-catalyzed amidation, the bulkiness of the N-directing group and the electronic properties of carboxylate additives are critical factors. acs.org With this compound, which has a relatively small N-acyl group, a nearly non-biased formation of C-7 and C-2 amidated products was observed (C7/C2 = 1.4:1) when using silver acetate as an additive. acs.orgkaist.ac.kr The selectivity can be dramatically switched. Using a more basic additive like silver pivalate (B1233124) increases C-7 selectivity, while a less basic, electron-deficient additive like silver trifluoroacetate (B77799) overwhelmingly favors C-2 amidation (up to 62:1 selectivity). kaist.ac.kr This control stems from the relative energies of the transition states in the concerted metalation-deprotonation (CMD) step. nih.gov DFT calculations show that an iridium-substrate adduct forms, which then proceeds through either a C-2 or C-7 agostic complex before the C-H bond is broken. acs.orgnih.gov

Table 7: Site-Selectivity in Ir(III)-Catalyzed C-H Amidation of this compound

| Additive | C7/C2 Selectivity Ratio | Dominant Product | Rationale |

|---|---|---|---|

| Silver Acetate (AgOAc) | 1.4 : 1 | Mixture of C7 and C2 isomers. acs.orgkaist.ac.kr | Baseline reactivity with a small N-acyl group. acs.org |

| Silver Pivalate (AgOPiv) | 2.5 : 1 | C7-amidated product. kaist.ac.kr | More basic carboxylate favors C7 functionalization. kaist.ac.kr |

Advanced Spectroscopic and Computational Approaches in 1 Acetylindole Research

Spectroscopic Characterization Techniques in Mechanistic Studies

Spectroscopic methods are indispensable tools for the detailed characterization of 1-acetylindole and for elucidating the mechanisms of reactions in which it participates.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and analyzing the vibrational modes of this compound. The FT-IR spectrum, typically recorded in the condensed state, reveals characteristic absorption bands that correspond to specific molecular vibrations. nih.gov The most prominent feature in the FT-IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acetyl group. This band is generally observed in the region of 1700-1665 cm⁻¹. nih.govresearchgate.netukim.edu.mk For instance, a strong spectral peak observed at 1731 cm⁻¹ in the IR spectrum has been assigned to the C=O symmetric stretch. researchgate.net The position of this band can be influenced by factors such as conjugation and the electronic effects of neighboring substituents. researchgate.net

Other significant vibrations include the C-H stretching modes of the aromatic indole (B1671886) ring and the methyl group of the acetyl moiety. researchgate.net The aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. ukim.edu.mk The vibrational modes of the indole ring, including C=C and C-C stretching, are also observed in the fingerprint region of the spectrum. researchgate.net For example, the ring C-C stretching vibrational mode is expected as an intense band in the region of 1625-1430 cm⁻¹. researchgate.net A comprehensive analysis of the FT-IR spectrum, often aided by computational calculations, allows for the complete assignment of the fundamental vibrational modes of the molecule. researchgate.net

Table 1: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | **Typical Wavenumber Range (cm⁻¹) ** | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100–3000 | Medium |

| Carbonyl (C=O) Stretch | 1700–1665 | Strong |

| Ring C=C Stretch | 1625–1430 | Medium to Strong |

| C-H Bend (Methyl) | 1470–1450 | Medium |

This table is generated based on typical ranges for the specified functional groups and findings from related studies.

Raman spectroscopy serves as a complementary technique to FT-IR for investigating the vibrational modes of this compound. edinst.com While FT-IR relies on changes in the dipole moment during a vibration, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. edinst.comwikipedia.org This often results in different vibrational modes being active or more intense in Raman spectra compared to FT-IR spectra. edinst.com

The FT-Raman spectrum of this compound, like its FT-IR counterpart, provides a detailed fingerprint of the molecule's structure. nih.govwikipedia.org The carbonyl (C=O) stretching vibration, which is strong in the FT-IR spectrum, also appears in the Raman spectrum, with a medium intensity signal located at around 1753 cm⁻¹. researchgate.net The symmetric stretching vibrations of the indole ring are often more prominent in the Raman spectrum. For example, the ring C-C stretching mode has been observed at 1642 cm⁻¹ in the FT-Raman spectrum. researchgate.net By combining data from both FT-IR and FT-Raman spectroscopy, a more complete picture of the vibrational landscape of this compound can be obtained. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. journals.co.za

In the ¹H NMR spectrum of this compound, the protons of the indole ring and the acetyl group give rise to distinct signals. The chemical shifts and coupling patterns of the aromatic protons provide information about their relative positions on the indole ring. The methyl protons of the acetyl group typically appear as a singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum reveals the chemical shifts of all the carbon atoms in this compound. The carbonyl carbon of the acetyl group is characteristically downfield shifted. The chemical shifts of the carbon atoms in the indole ring are sensitive to the electron-withdrawing nature of the acetyl group. journals.co.za A study of conformational isomerism using ¹³C NMR predicted a 0% Z-conformer at 34°C based on the C(2) chemical shift value. journals.co.za The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the structure of this compound and its derivatives. researchgate.netresearchgate.net

Table 2: Representative NMR Data for this compound

| Nucleus | Typical Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| ¹H (Acetyl CH₃) | ~2.5 | Singlet |

| ¹H (Indole Ring) | 7.0 - 8.5 | Multiplets |

| ¹³C (Acetyl CH₃) | ~24 | Quartet (in coupled spectrum) |

| ¹³C (Indole Ring) | 100 - 140 | Varies |

This table is generated based on typical chemical shift ranges and observed data from related studies.

UV-Visible spectroscopy is employed to study the electronic transitions within the this compound molecule. nih.gov The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Visible spectrum of this compound, typically recorded in a solvent like ethanol (B145695), shows characteristic absorption bands. chem-soc.sicore.ac.uk

The spectrum is generally characterized by two main absorption bands, which are attributed to π→π* transitions within the indole chromophore. core.ac.uk The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents. core.ac.uk For instance, the UV spectrum of this compound dissolved in ethanol is examined in the 200-400 nm range. researchgate.net Time-dependent density functional theory (TD-DFT) calculations can be used to simulate the electronic spectrum and aid in the assignment of the observed transitions. nih.gov

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of this compound and its reaction products. researchgate.netsigmaaldrich.cn In mass spectrometry, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The fragmentation pattern of the molecular ion provides valuable structural information.

Tandem mass spectrometry (MS/MS) can provide even more detailed structural insights by fragmenting specific ions and analyzing the resulting daughter ions. scientificlabs.co.uk This technique is particularly useful for identifying the products of reactions involving this compound, such as acylation or oxidation reactions. sigmaaldrich.cnscientificlabs.co.uk For example, it has been used to characterize the products of the reaction of this compound with manganese(III) acetate (B1210297). sigmaaldrich.cnscientificlabs.co.ukchemicalbook.com

UV-Visible Spectroscopy for Electronic Transitions

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT), have become an invaluable tool in this compound research. sigmaaldrich.cnscientificlabs.co.ukchemicalbook.comchemsrc.com These calculations can predict a wide range of molecular properties, including optimized geometry, vibrational frequencies, electronic structure, and reactivity descriptors. nih.gov

The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly used for these calculations. nih.govresearchgate.net The calculated geometrical parameters and vibrational frequencies often show good agreement with experimental data. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis can be performed to investigate hyperconjugative interactions and charge delocalization within the molecule, providing insights into its stability. nih.govresearchgate.net The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides information about the molecule's electronic properties and reactivity. researchgate.netscience.gov The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and kinetic stability of the molecule. mdpi.comlew.ro

Molecular electrostatic potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de These computational approaches, when used in conjunction with experimental spectroscopic data, provide a comprehensive understanding of the structure, properties, and reactivity of this compound. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Manganese(III) acetate |

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com This theory utilizes functionals of the spatially dependent electron density to determine the properties of a system. wikipedia.org DFT has become a popular and versatile tool in computational chemistry and physics due to its relatively low computational cost compared to traditional methods. wikipedia.org

In the study of this compound, DFT calculations, specifically using the B3LYP method with a 6-311++G(d,p) basis set, have been employed to determine its ground-state energy, geometrical structure, and vibrational wavenumbers. nih.gov These theoretical calculations are often compared with experimental data from techniques like FT-IR and FT-Raman spectroscopy to validate the computational model. researchgate.net The calculated vibrational frequencies are typically scaled to improve the agreement with experimental observations. researchgate.net DFT studies provide valuable insights into the electronic properties and have been used to analyze the molecular geometry and vibrational modes of this compound and its derivatives. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org This theory posits that the reactivity and the outcome of a chemical reaction are largely determined by the interaction of these frontier orbitals. numberanalytics.comwikipedia.org

For this compound, FMO analysis has been conducted using data from DFT calculations to understand its chemical reactivity. nih.gov The energy gap between the HOMO and LUMO is a critical parameter derived from this analysis, as it provides insights into the molecule's stability and reactivity. nih.govresearchgate.net A smaller HOMO-LUMO gap generally suggests a higher reactivity. In the case of this compound, the HOMO and LUMO energies have been calculated to understand its electronic properties and predict its behavior in chemical reactions. nih.gov The analysis of the HOMO-LUMO gap helps in elucidating the chemical activity of the molecule. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry technique used to study the delocalization of electron density and the interactions between orbitals in a molecule. faccts.deuni-muenchen.de It transforms the complex many-electron wavefunction into a more intuitive picture of localized bonds and lone pairs, which aligns with the Lewis structure concept. uni-muenchen.de This analysis is particularly useful for understanding hyperconjugative interactions and charge delocalization, which contribute to molecular stability. nih.gov

In the investigation of this compound, NBO analysis has been performed to examine the stability arising from hyperconjugative interactions and charge delocalization. nih.gov The analysis provides information about the interactions between filled (donor) and empty (acceptor) orbitals and their energetic significance, often estimated using second-order perturbation theory. uni-muenchen.de For this compound, these calculations have been carried out to understand the intramolecular charge transfer and the electronic stability of the molecule. nih.gov

Non-Linear Optical (NLO) Property Investigations

Non-linear optical (NLO) properties of materials are of significant interest for applications in optoelectronics and photonics. rsc.orgrsc.org These properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser. rsc.org Organic molecules with extended π-conjugated systems are often good candidates for NLO materials due to the high mobility of their π-electrons. analis.com.my

Computational studies on this compound have explored its NLO properties. nih.gov Key parameters such as the electric dipole moment (μ), polarizability (α), and the first static hyperpolarizability (β) have been calculated using DFT methods. nih.gov A non-zero hyperpolarizability value indicates that the molecule possesses NLO behavior. nih.gov The investigation of these properties is crucial for assessing the potential of this compound and its derivatives in the development of new NLO materials. nih.govacs.org

Computational Studies of Reaction Pathways and Energetics

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energetics. nsf.gov DFT calculations are frequently used to map out the potential energy surfaces of reactions, which helps in understanding the feasibility and selectivity of different reaction pathways. nsf.govd-nb.info

For indole derivatives, computational studies have been instrumental in elucidating reaction mechanisms. For instance, in the palladium-catalyzed arylation of indoles, DFT calculations helped to explain the switch in regioselectivity by comparing the energetics of a Heck-type pathway versus a C-H activation pathway. nsf.gov Similarly, in gold-catalyzed reactions of anthranils and ynamides leading to acylindoles, computational studies explained the observed selectivities and the dependence of the reaction pathway on the gold catalyst's oxidation state and ligands. d-nb.info While specific computational studies on the reaction pathways of this compound itself were not found in the provided search results, the methodologies applied to similar indole derivatives are directly applicable. For example, the oxidation of N-acetyl-indole has been studied, suggesting that the electron-withdrawing nature of the acetyl group influences its reactivity. acs.org

Thermodynamic Property Calculations

Theoretical calculations of thermodynamic properties, such as heat capacity (C), entropy (S), and enthalpy (H), provide valuable information about the thermal behavior of a molecule at different temperatures. researchgate.net These properties are typically calculated using statistical mechanics based on the vibrational frequencies and structural parameters obtained from DFT calculations. researchgate.net

For this compound, thermodynamic properties have been calculated as a function of temperature. nih.gov These calculations provide insights into the thermal stability and behavior of the molecule under varying thermal conditions. The computed values of heat capacity, entropy, and enthalpy contribute to a more comprehensive understanding of the physicochemical characteristics of this compound. nih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design with 1 Acetylindole Derivatives

Influence of Substituent Effects on Biological Activity

The biological activity of 1-acetylindole derivatives can be significantly modulated by the nature and position of various substituents on the indole (B1671886) ring. These modifications can influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its interaction with biological targets.

Research into the anticancer properties of indole derivatives has revealed important SAR insights. For example, studies have shown that substitution at the N-1 position of the indole ring can dramatically enhance activity. Specifically, a methyl group at the N-1 position was found to increase activity by approximately 60-fold compared to the unsubstituted analog. nih.gov Furthermore, a hydroxymethyl substituent at the N-1 position proved to be more effective in enhancing anticancer activity than other groups like ethyl, fluoride, methyl, or acetyl. nih.gov

In the context of antioxidant activity, a series of novel 1H-3-indolyl derivatives were synthesized and evaluated. mdpi.com The results indicated that specific substitutions play a critical role in their efficacy. For instance, an ethyl-4-(1H-indol-3-yl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate derivative demonstrated superior antioxidant activity compared to the reference compound, L-ascorbic acid. mdpi.com This highlights the positive influence of the substituted cyclohexene (B86901) ring system.

The following table summarizes the influence of various substituents on the biological activity of this compound derivatives based on reported research findings.

| Scaffold/Derivative | Substituent | Position | Observed Effect on Biological Activity | Reference |

| Indole | Methyl | N-1 | ~60-fold increase in anticancer activity compared to non-substituted. | nih.gov |

| Indole | Hydroxymethyl | N-1 | More effective in enhancing anticancer activity than ethyl, fluoride, methyl, and acetyl groups. | nih.gov |

| 1H-3-Indolyl | Ethyl-4-(1H-indol-3-yl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate | C-3 | Superior antioxidant activity (IC50 = 28.23 µg/mL) compared to L-ascorbic acid. | mdpi.com |

| Indole | Olefins | C-3 | Lesser anticancer activities (IC50 > 1 µmol/L). | nih.gov |

| Indole-chalcone | N-ethyl-3-acetylindole with various substituents | N-1, C-3 | Derivatives were more sensitive to triple-negative breast cancer cells than ER-positive breast cancer cells. | nih.gov |

Conformational Analysis and Molecular Shape in Ligand-Receptor Interactions

The three-dimensional shape and conformational flexibility of a molecule are critical determinants of its ability to bind to a biological receptor. Conformational analysis of this compound derivatives helps to understand how these molecules orient themselves within the binding pocket of a target protein, thereby influencing their biological activity.

For a ligand to interact effectively with its receptor, it must adopt a specific, low-energy conformation that is complementary to the binding site. acs.org Molecular modeling studies on N-arylsulfonyltryptamine derivatives, which are structurally related to this compound, have shown that the binding conformation of the aminoethyl side chain is directed towards the 4-position of the indole ring. acs.org This was supported by the high affinity of conformationally rigid analogs, indicating that pre-organizing the molecule into the correct bioactive conformation can enhance binding. acs.org

The study of ligand-receptor interactions involves examining how a molecule's shape and electronic properties fit within the receptor's binding site. nih.gov Zonal elution in affinity chromatography is a technique that can be used to probe these interactions and determine the structure of the binding region on a ligand. nih.gov By understanding the preferred conformation and shape of this compound derivatives, medicinal chemists can design molecules with improved binding affinity and selectivity.

Theoretical investigations into the structure of 3-acetylindole (B1664109) have identified the most stable conformer through analysis of the potential energy profile. researchgate.net This type of analysis provides insights into the preferred three-dimensional arrangement of the molecule, which is essential for understanding its interactions with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

In the study of this compound derivatives, 2D-QSAR modeling has been employed to identify key molecular descriptors that correlate with their antioxidant activity. mdpi.comresearchgate.net By analyzing a set of known indole derivatives, a statistical model is constructed that links structural properties to biological outcomes. researchgate.net This model can then be used to predict the antioxidant potential of new derivatives. mdpi.com For instance, a QSAR study on novel 1H-3-indolyl derivatives helped to recommend the most promising candidates for further in vitro investigation. researchgate.net

A QSAR model was developed for a series of indeno[1,2-b]indole (B1252910) derivatives as inhibitors of Casein Kinase II (CK2), a protein implicated in cancer. nih.gov This model, which had a high correlation coefficient (r² = 0.94), was subsequently used to predict the activity of other related compounds. nih.gov The success of this model demonstrates the power of QSAR in identifying novel inhibitors. nih.gov

The following table illustrates the application of QSAR in the study of indole derivatives.

| Derivative Series | Biological Activity | QSAR Model Type | Key Findings | Reference |

| 1H-3-Indolyl derivatives | Antioxidant (ABTS inhibition) | 2D-QSAR | Recommended promising compounds for further in vitro testing. | mdpi.comresearchgate.net |

| Indeno[1,2-b]indole derivatives | CK2 Inhibition | 3D-QSAR | The model successfully predicted the activity of test set compounds (r² = 0.77). | nih.gov |

| Indole derivatives | Antifungal | 2D-QSAR | Linked structural properties to antifungal activity using the Hansch and Fujita linear free energy relationship model. | researchgate.net |

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. semanticscholar.org This method is instrumental in understanding the binding mode of this compound derivatives at their biological targets and provides insights into the specific interactions that stabilize the ligand-receptor complex.

In the development of novel tubulin polymerization inhibitors, molecular docking studies were conducted on a series of benzofuran (B130515) and indole derivatives. nih.gov The results confirmed the in vitro findings, showing that the most active compounds fitted properly into the colchicine (B1669291) binding site of tubulin. nih.gov This suggests that these derivatives exert their anticancer effects by disrupting microtubule dynamics. nih.gov

Similarly, molecular docking was used to investigate the potential antimicrobial mechanism of new heterocyclic scaffolds based on an indole moiety. frontiersin.org The docking studies revealed that the synthesized compounds were well-accommodated within the active sites of target enzymes, with some analogs showing better docking scores than the standard drug. frontiersin.org

For novel 1H-3-indolyl derivatives designed as antioxidants, molecular docking studies were performed to propose their mechanism of action as inhibitors of cytochrome c peroxidase. semanticscholar.org The docking results, in conjunction with QSAR modeling, provide a powerful platform for the rational design of new and more effective antioxidant agents. mdpi.comsemanticscholar.org Theoretical investigations on 3-acetylindole have also utilized molecular electrostatic potential analysis to understand the chemical reactivity and site selectivity of the molecule. researchgate.net

Biological and Pharmacological Research Endeavors Involving 1 Acetylindole

Antimicrobial Research Applications

Derivatives of 1-acetylindole have been investigated for their potential to combat various microbial pathogens, including bacteria, fungi, and mycobacteria. The indole (B1671886) scaffold itself is known for its antimicrobial properties, and modifications at the 1-position with an acetyl group can influence this activity. mdpi.comontosight.airesearchgate.net

Research has shown that derivatives of this compound possess antibacterial properties. For instance, certain 1-acetyl-5-bromo-1H-indole-2,3-dione derivatives have demonstrated strong antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. smolecule.com The synthesis of novel imine derivatives from 3-acetyl indole has also been a focus, with these compounds being evaluated for their antibacterial potential against drug-resistant strains. wisdomlib.org

In one study, newly synthesized indole derivatives were screened for their in vitro antibacterial activity, revealing notable inhibitory effects on selected microorganisms. researchgate.net Similarly, a series of substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles, some of which are structurally related to acetylated indoles, were tested against both Gram-positive and Gram-negative bacteria. sgkgdcvinukonda.ac.in While some compounds showed mild to moderate activity, certain derivatives with specific substitutions exhibited potent activity against the tested pathogenic bacteria. sgkgdcvinukonda.ac.in

Another area of investigation involves the synthesis of 12-(N-arylmethaniminyl)indolo[1,2-c]quinazolines, where some derivatives displayed a good spectrum of antibacterial activity. jrespharm.com The antibacterial efficacy of these compounds was evaluated at higher concentrations, with some showing measurable zones of inhibition against B. subtilis and E. coli. jrespharm.com

The antifungal potential of this compound derivatives has also been a subject of scientific inquiry. Studies have explored the fungicidal activity of various indole derivatives against plant pathogenic fungi. For example, this compound-3-butyric acid was found to be effective against Fusarium calmorum, Macrofomina phaseoli, and Pythium debarianum. researchgate.net

Furthermore, research into 1H-indole-4,7-diones has indicated their potential as potent antifungal agents against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. researchgate.net The synthesis of novel 2-propen-1-one oxime ethers containing an indole moiety, derived from 3-acetyl indole, has also been undertaken to discover new compounds with high antifungal activity. sioc-journal.cn Certain derivatives in this series displayed good antifungal activity against Botrytis cinerea. sioc-journal.cn

This compound has been utilized as a reactant in the preparation of antimycobacterial agents. sigmaaldrich.com Specifically, derivatives of 1-acetyl-5-bromo-1H-indole-2,3-dione have shown promising results in inhibiting Mycobacterium tuberculosis, suggesting their potential for therapeutic applications in treating tuberculosis. smolecule.com Research has also focused on designing and synthesizing novel azaheterocyclic coumarin (B35378) derivatives, which have been evaluated as anti-Mycobacterium tuberculosis agents. rsc.org

Antifungal Activity Studies

Anti-inflammatory Research Investigations

Indole derivatives are recognized for their anti-inflammatory properties. ontosight.ai Research in this area includes the synthesis of N-substituted indole derivatives with the aim of developing potent anti-inflammatory agents. researchgate.neteurekaselect.com Some of these synthesized compounds have shown significant anti-inflammatory activity in studies. researchgate.net

One study focused on the synthesis and evaluation of Schiff's base indole derivatives for their anti-inflammatory potential, with some compounds demonstrating substantial reductions in paw edema and levels of inflammatory cytokines. orientjchem.org Another approach involved a one-pot multi-component reaction to prepare 2-(1H-Indol-3-yl)-6-methoxy-4-aryl-pyridine-3,5-dicarbonitrile, which showed good anti-inflammatory activity. ias.ac.in

Anticancer and Antiproliferative Research

The indole nucleus is a privileged structure in the design of anticancer agents. mdpi.comnih.govresearchgate.net Derivatives of this compound have been investigated for their antiproliferative activity against various cancer cell lines. Research has explored indole-derived hybrid chalcones, with some compounds exhibiting selective activity against cancer cells and no toxicity to non-cancer cells. mdpi.com

Furthermore, this compound has been used as a reactant in the preparation of cyclin-dependent kinase (CDK2) inhibitors, which are important targets in cancer therapy. sigmaaldrich.com The synthesis of indole-aryl amide derivatives has also been pursued, with some of these compounds showing good activity against selected tumor cell lines. nih.gov In a particular study, one such compound demonstrated noteworthy selectivity towards a malignant colonic cell line. nih.gov

Antiviral Research, Including Anti-HIV-1 Agents

The indole scaffold is also a key component in the development of antiviral agents, including those targeting the human immunodeficiency virus type 1 (HIV-1). mdpi.com A significant area of research has been the synthesis and evaluation of N-arylsulfonyl-3-acetylindole analogs as HIV-1 inhibitors. nih.govresearchgate.net

In one study, several of these analogs exhibited significant anti-HIV-1 activity. nih.gov Specifically, N-phenylsulfonyl-3-acetyl-6-methylindole and N-(p-ethyl)phenylsulfonyl-3-acetyl-6-methylindole showed potent anti-HIV-1 activity with high therapeutic index values. nih.gov The introduction of an acetyl group at the 3-position of N-arylsulfonyl-6-methylindoles was found to generally lead to more potent analogs. nih.gov

Antioxidant Activity Research

The indole nucleus is a recognized pharmacophore for free radical scavenging activity. jrespharm.com Research into this compound and its derivatives has explored their potential as antioxidants. Studies have shown that the antioxidant efficacy of indole derivatives is highly dependent on the types and positions of substituents on the indole ring. nih.gov For the antioxidant activity to be observed, radical dissipation within the indole system is considered essential. nih.gov

In one study, various 3-acetylindole (B1664109) derivatives were synthesized and evaluated for their antioxidant properties. thepharmajournal.com Chalcones, formed by condensing 3-acetylindole with aromatic aldehydes, have been a focus of this research. thepharmajournal.com Another study synthesized a series of novel multifunctional compounds by joining tacrine (B349632) with electron-rich aromatics, including acetylindole. nih.gov These compounds demonstrated notable radical-scavenging activity. nih.gov

Research into indole hybrid chalcones has also contributed to this field. mdpi.com The evaluation of their antioxidant activity through methods like the DPPH free radical scavenging assay has shown that while some derivatives exhibit mild activity, others, particularly those with catechol features, are potent antioxidants. mdpi.com For instance, chalcones derived from 1-methoxyindole (B1630564) and catechol showed strong activity. mdpi.com

The antioxidant potential of various indole derivatives has been quantified using different assays, as shown in the table below.

| Compound Type | Assay Method | Findings | Reference |

| 12-(N-arylmethaniminyl)indolo[1,2-c]quinazolines | DPPH & H2O2 | Compounds with para substitutions (e.g., 4-Bromophenyl, 4-Chloro-2-Nitrophenyl) were potent antioxidants. | jrespharm.com |

| Prenylated tryptophan and tryptamine (B22526) derivatives | ROS & RNS scavenging | Tryptophan, tryptamine, and N-prenyl tryptophan were highly active against peroxyl radicals. | nih.gov |

| Indole hybrid chalcones | DPPH, ABTS, FRAP | Catechol derivatives and 3-methoxy-4-hydroxy-substituted chalcones showed strong radical scavenging activity. | mdpi.com |

| Tacrine-acetylindole hybrids | Radical-scavenging | The hybrid compounds showed higher radical-scavenging activity than the standard, trolox. | nih.gov |

| 3-Acetylindole derivatives (chalcones) | Antioxidant screening | Specific derivatives (1f, 1g, 1h, 1l) demonstrated a suitable level of antioxidant activity. | thepharmajournal.com |

Neurological Target Research (e.g., Kinase Inhibition, Receptor Ligands)

The indole scaffold is a cornerstone in the development of agents targeting the central nervous system (CNS). researchgate.net Derivatives of this compound have been investigated for their interactions with various neurological targets, including kinases and cannabinoid receptors. sigmaaldrich.cnnih.gov

Cyclin-Dependent Kinase (CDK2) Inhibitor Studies

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. mdpi.comnih.gov The this compound scaffold has been utilized as a reactant in the preparation of Cyclin-Dependent Kinase 2 (CDK2) inhibitors. sigmaaldrich.cn The development of small-molecule CDK2 inhibitors is seen as a promising approach for treating tumors with specific genetic traits. ncl.ac.uk

Research has focused on designing potent and selective ATP-competitive CDK2 inhibitors. ncl.ac.uk These inhibitors often mimic the binding of ATP to the kinase's active site. ncl.ac.uk Studies have confirmed that CDK2 is a valid target for breast cancer therapy, and direct inhibition of CDK2 may help overcome resistance to standard anti-estrogen treatments. nih.gov For example, the purine-based inhibitors NU2058 and NU6102 were found to be effective against both anti-estrogen-sensitive and resistant cells by reducing CDK2-mediated phosphorylation. nih.gov Although these specific compounds are not this compound derivatives, their mechanism highlights the therapeutic potential of targeting CDK2, a field where this compound serves as a building block. sigmaaldrich.cnnih.gov

The inhibitory activity of various compounds against CDK2 is a critical measure of their potential therapeutic value.

| Compound/Inhibitor | Target | IC50 / Activity | Reference |

| NU6102 | CDK2 | 9 µM | nih.gov |

| NU2058 | CDK2 | 54 µM | nih.gov |

| HI 5 (3-hydrazonoindolin-2-one scaffold) | CDK2 | EC50 = 6.32 µM | mdpi.com |

| MS7972 (N-acetylindole) | CBP BRD | Kd = 19.6 μM | acs.org |

Cannabinoid Receptor Ligand Research

Cannabinoid receptors, particularly CB1 and CB2, are significant targets for drug discovery due to their role in pain, neurodegenerative disorders, and other physiological processes. nih.govmdpi.com The indole nucleus is an important structural component in potent cannabinoid ligands. nih.gov

Research has involved the synthesis of novel ligands for CB1 and CB2 receptors starting from this compound derivatives. nih.gov For instance, this compound-3-carboxaldehyde was used as a precursor in the synthesis of (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one analogues (IQD). nih.gov These IQD compounds were evaluated for their binding affinity to both CB1 and CB2 receptors, with some exhibiting high affinity and selectivity for the CB2 receptor. nih.gov The CB1 receptor is primarily found in the central nervous system, while the CB2 receptor is predominantly expressed in immune cells. nih.gov The structural diversity of cannabinoid ligands makes deriving general structure-activity relationships challenging, but studies have classified them into families to better understand these relationships. biomolther.org

| Compound Series | Receptor Target | Key Findings | Reference |

| IQD analogues | CB1 and CB2 | Compound 13 showed 35-times greater selectivity for CB2 over CB1. | nih.gov |

| Indol-3-yl-methanone derivatives | CB1 | Highest affinity with a pentyl group at N1 and a naphthalenyl group on the methanone. | biomolther.org |

Analgesic Activity Research

Indole derivatives have been a subject of interest for their potential anti-inflammatory and analgesic properties. jetir.org Research has involved the synthesis of new indole derivatives from precursors like 2-acetylindole (B14031) to evaluate their analgesic effects. researchgate.net In several studies, newly synthesized compounds have shown analgesic activity comparable or even superior to the standard drug indomethacin. researchgate.netscholarsresearchlibrary.com

One study focused on 1-(4, 5-dihydropyrazolyl) indole derivatives, which were prepared from 1-acetylindoles. scholarsresearchlibrary.com These compounds were tested in vivo and showed good analgesic and anti-inflammatory activities, with some having the added benefit of reduced ulcerogenic action compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs). scholarsresearchlibrary.com

Anticonvulsant Activity Research

The indole nucleus is present in several drugs used for CNS disorders, including epilepsy. researchgate.net Consequently, researchers have synthesized and screened various indole derivatives for anticonvulsant activity. researchgate.netnih.gov

In one study, derivatives prepared from 1-substituted-2-acetyl-3-hydroxyindole showed anticonvulsant activity comparable to diazepam in a pentylenetetrazole-induced seizure model. researchgate.net Another line of research focused on synthesizing new thiazolidones and thiotriazole-indoles from 3-acetyl indole, with some of the resulting compounds showing promising anticonvulsant effects. researchgate.net Further studies on 6,8-halo-substituted- researchgate.nettriazino[5,6-b]indole-3(5H)-ones also identified compounds with excellent anticonvulsant activity in the maximal electroshock (MES) test, with minimal CNS depressant effects or neurotoxicity. nih.gov

| Compound Series | Animal Model/Test | Key Findings | Reference |

| 1-substitutedindole-2,3-dione-2-thiosemicarbazones | Pentylenetetrazole induced seizure | Activity comparable to diazepam. | researchgate.net |

| Thiazolidone and triazothiole-indoles | Mice (dose 10 mg/kg) | Compounds ITH-3 and ITE-4 showed significant activity. | researchgate.net |

| 6,8-halo-substituted- researchgate.nettriazino[5,6-b]indol-3(5H)-ones | Maximal Electroshock (MES) test | Compounds 5e, 5i, and 5k showed excellent activity with low neurotoxicity. | nih.gov |

Role in Natural Product Synthesis Research and Biosynthetic Pathways

This compound and its isomers are valuable starting materials for the synthesis of various bioactive natural products, particularly indole alkaloids. sigmaaldrich.cnresearchgate.net Indole alkaloids are a large and important class of natural products with a wide array of pharmaceutical applications. researchgate.net

3-Acetyl indole, an isomer of this compound, serves as a crucial core for synthesizing complex alkaloids such as (5-indole)oxazole alkaloids, β-carboline alkaloids, and meridianine. researchgate.net this compound itself is used in the stereocontrolled synthesis of (±)-geissoschizine. sigmaaldrich.cn The synthesis of these natural products often mimics the proposed biosynthetic pathways. engineering.org.cn For example, biomimetic synthesis strategies, such as those involving polyene cyclization, are employed to create complex cyclic structures from simpler precursors. engineering.org.cn

Recent research has also unraveled the enzymatic cascade reactions that cyanobacteria use to produce diverse indole alkaloids like fischerindoles and hapalindoles from a common precursor. acs.org Understanding these natural biosynthetic pathways can guide laboratory synthesis efforts, making it easier to produce these bioactive compounds. acs.org

Interaction with Biological Macromolecules

Research into the direct interaction of this compound with biological macromolecules has been specific and primarily focused on its characterization as a ligand for melatonin (B1676174) receptors. While it is sometimes used as a chemical precursor for the synthesis of more complex inhibitors of enzymes like Cyclin-dependent kinase 2 (CDK2), direct enzymatic inhibition data for this compound itself is limited. The bulk of available research has explored its binding affinity in competitive assays against radiolabeled melatonin ligands in various animal tissues.

These studies consistently demonstrate that this compound exhibits a much lower affinity for melatonin binding sites compared to melatonin and its closely related analogues. For instance, in studies on membrane preparations from the chicken brain and quail brain, the pharmacological affinity for [¹²⁵I]-iodomelatonin binding sites was significantly lower for this compound than for melatonin, 6-chloromelatonin, or N-acetylserotonin. nih.govoup.com

A series of competition experiments across different tissues and species have established a clear order of potency, invariably placing this compound among the weakest binders. Research on duck kidney membrane preparations characterized the [¹²⁵I]-iodomelatonin binding sites as highly specific for melatonin, with this compound showing minimal competitive ability. nih.gov Similarly, studies on guinea pig spleens and chicken kidneys confirmed this low affinity. hku.hknih.gov The consistent finding across these studies is that while this compound can interact with melatonin receptors, its binding is not potent.

The table below summarizes the relative pharmacological affinities of this compound and other indole compounds for the [¹²⁵I]-iodomelatonin binding site as reported in studies on various avian tissues.

Table 1: Pharmacological Affinity of Indole Compounds for Avian Melatonin Receptors

| Compound | Relative Affinity in Chicken Brain nih.gov | Relative Affinity in Quail Brain oup.comnih.gov | Relative Affinity in Duck Kidney nih.gov |

|---|---|---|---|

| Melatonin | +++++ | +++++ | +++++ |

| 6-Chloromelatonin | ++++ | ++++ | ++++ |

| N-Acetylserotonin | +++ | +++ | +++ |

| 5-Hydroxytryptamine | ++ | ++ | ++ |

| This compound | + | + | + |

| 3-Acetylindole | + | + | + |

This table provides a qualitative summary of relative binding potencies based on reported inhibition data. The number of '+' symbols corresponds to the reported potency, with '+++++' being the highest.

Herbicide Activity Studies

Investigations into the herbicidal properties of indole-containing compounds have primarily focused on derivatives of indole-3-acetic acid (IAA), which is a natural plant growth hormone (auxin), and other specifically substituted indole structures. frontiersin.orgmdpi.com High concentrations of auxinic compounds can disrupt normal plant development, leading to a herbicidal effect. frontiersin.org This has driven the development of synthetic auxin mimic herbicides. frontiersin.orgresearchgate.net

However, a review of the scientific literature reveals a notable lack of studies specifically evaluating the herbicidal activity of this compound. Research on herbicidal indoles has centered on other isomers and derivatives. For example, indole sulfonamides and certain indole alkaloids produced through microbial biotransformation have been investigated for their plant-growth-inhibiting properties. google.comnih.gov One study noted that while the indole group is a characteristic feature of many plant growth regulators, there are no definitive reports on the ability of indolic compounds other than IAA and its close analogues to regulate plant growth, highlighting the focused nature of the research in this area. mdpi.com Consequently, there is no specific data available to report on the herbicidal effects of this compound.

Emerging Research Applications of 1 Acetylindole

Applications in Materials Science for Advanced Functional Materials

The indole (B1671886) nucleus is a fundamental component in the design of various organic functional materials due to its electron-rich nature. researchgate.net The strategic functionalization of indole, including at the N1-position with an acetyl group, is a key approach to fine-tuning the electronic and photophysical properties of these materials. While research into 1-acetylindole itself is nascent, its derivatives and related structures are showing significant promise in the development of advanced materials such as organic light-emitting diodes (OLEDs) and conductive polymers. wikipedia.orgchemimpex.comambeed.com

Derivatives of acetylindoles are being explored for the synthesis of highly fluorescent compounds. researchgate.net For instance, simple acetylindoles can be converted into tetrasubstituted pyrido[1,2-a]indole derivatives. researchgate.net These resulting compounds exhibit high fluorescence quantum yields, with some reaching nearly 80% in solution, and their emission colors can be tuned from blue to green and orange depending on their specific molecular structure. researchgate.net Such tunable photophysical properties are highly desirable for applications in optoelectronics and cellular imaging. researchgate.net The development of white-light emitting gels from these derivatives also points towards potential applications in full-color flat panel displays. researchgate.net

The broader class of intrinsically conducting polymers (ICPs) often incorporates heterocyclic aromatic compounds. wikipedia.org Polymers like polyindole are part of this class, and their conductivity stems from the delocalization of pi-electrons along the polymer backbone. wikipedia.org The introduction of functional groups, such as the acetyl group, can modify polymer solubility, processability, and electronic band gap, which are critical parameters for their use in devices like organic solar cells and transistors.

Table 1: Applications of this compound Derivatives in Functional Materials This table summarizes the role and potential applications of materials derived from or related to this compound.

| Material Class | Role of Acetylindole Moiety | Resulting Properties | Potential Application |